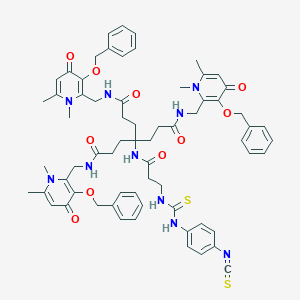

THP-NCS

Description

Properties

IUPAC Name |

N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[(4-isothiocyanatophenyl)carbamothioylamino]propanoylamino]heptanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H74N10O10S2/c1-44-34-55(77)62(84-40-47-16-10-7-11-17-47)52(74(44)4)37-68-58(80)26-30-66(73-61(83)29-33-67-65(88)72-51-24-22-50(23-25-51)71-43-87,31-27-59(81)69-38-53-63(56(78)35-45(2)75(53)5)85-41-48-18-12-8-13-19-48)32-28-60(82)70-39-54-64(57(79)36-46(3)76(54)6)86-42-49-20-14-9-15-21-49/h7-25,34-36H,26-33,37-42H2,1-6H3,(H,68,80)(H,69,81)(H,70,82)(H,73,83)(H2,67,72,88) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJZPMOAYGHWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=S)NC6=CC=C(C=C6)N=C=S)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H74N10O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1231.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to THP-NCS: A Versatile Bifunctional Chelator for ⁶⁸Ga Radiopharmaceuticals

Introduction

THP-NCS, or Tris(hydroxypyridinone)-isothiocyanate, is a bifunctional chelator that has emerged as a significant tool in the field of nuclear medicine and molecular imaging.[1][2] Its core structure consists of three 1,6-dimethyl-3-hydroxypyridin-4-one groups, which form a hexadentate coordination sphere for trivalent metal ions, coupled with a reactive isothiocyanate (-NCS) group.[3][4] This isothiocyanate moiety allows for the covalent conjugation of the chelator to primary amine groups present on biomolecules such as peptides and antibodies.[1] The primary application of this compound lies in its ability to efficiently and stably chelate the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), enabling the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

The key advantage of the THP chelator system is its capacity for rapid and quantitative ⁶⁸Ga labeling under mild conditions, specifically at ambient temperature and near-neutral pH. This is a significant improvement over conventional chelators like DOTA, which often require heating and acidic conditions for efficient labeling. This feature makes this compound particularly suitable for sensitive biomolecules and facilitates the preparation of radiotracers in a "kit-based" formulation.

This technical guide provides a comprehensive overview of this compound, including its synthesis, radiolabeling procedures, and its application in the context of a targeted PET imaging agent.

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound and its conjugates as reported in the literature.

Table 1: Physicochemical and Radiochemical Properties of this compound and its Conjugates

| Parameter | Value | Reference |

| This compound | ||

| Molecular Weight | 961.12 g/mol | |

| [⁶⁸Ga(this compound-RGD)] | ||

| Radiochemical Yield (ITLC) | 96–98% | |

| Radiochemical Yield (HPLC) | >99% | |

| Specific Activity | 60–80 MBq/nmol | |

| HPLC Retention Time (Method 3) | 7.83 min | |

| HPLC Retention Time (Method 4) | 9.42 min | |

| [Ga(this compound-RGD)] | ||

| IC₅₀ (αvβ₃ integrin binding) | 13 ± 2 nM |

Table 2: Biodistribution of [⁶⁸Ga(this compound-RGD)] in U87MG Tumor-Bearing Mice (%ID/g at 60 min p.i.)

| Organ | %ID/g (Mean ± SEM) | Reference |

| Blood | 0.22 ± 0.03 | |

| Heart | 0.35 ± 0.04 | |

| Lungs | 0.51 ± 0.07 | |

| Liver | 1.03 ± 0.11 | |

| Spleen | 0.40 ± 0.06 | |

| Kidneys | 1.60 ± 0.17 | |

| Muscle | 0.23 ± 0.03 | |

| Bone | 0.26 ± 0.03 | |

| Tumor | 1.65 ± 0.15 |

Experimental Protocols

Synthesis of H₃this compound

The synthesis of the bifunctional chelator H₃this compound involves a multi-step chemical process.

Materials:

-

Compound 2 (precursor)

-

Boron trichloride in dichloromethane (1 M solution)

-

Trifluoroethanol

-

Water/acetonitrile (80%/20%)

-

0.2% Trifluoroacetic acid (TFA) in water

-

Sealed reaction vial

-

Ice bath

-

Rotary evaporator

-

Semipreparative HPLC system

Procedure:

-

A solution of chilled boron trichloride in dichloromethane (10 mL, 1 M) is added to a sealed vial containing compound 2 (46 mg, 43 μmol).

-

The reaction is stirred at ambient temperature for 1 hour.

-

The reaction vial is then cooled in an ice bath.

-

Trifluoroethanol (3 mL) is added dropwise to the flask.

-

The reaction solution is evaporated to dryness under reduced pressure.

-

The residue is dissolved in a mixture of water and acetonitrile (80%/20%) and filtered.

-

The filtrate is diluted to 10 mL with a 0.2% TFA solution in water.

-

The final product, H₃this compound, is purified using a semipreparative HPLC column.

Conjugation of H₃this compound to RGD Peptide

The isothiocyanate group of H₃this compound reacts with the primary amine of the lysine side chain in the RGD peptide.

Materials:

-

H₃this compound

-

RGD peptide

-

Dimethyl sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Microwave reactor

Procedure:

-

H₃this compound and the RGD peptide are dissolved in DMSO containing DIPEA.

-

The reaction is carried out under microwave conditions at 120 °C and 300 W for 30 minutes.

-

The resulting conjugate, H₃this compound-RGD, is purified by HPLC.

Radiolabeling of H₃this compound-RGD with ⁶⁸Ga

The chelation of ⁶⁸Ga³⁺ by the H₃this compound-RGD conjugate is a rapid, one-step process.

Materials:

-

H₃this compound-RGD conjugate

-

⁶⁸Ga³⁺ eluate from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (1 M)

-

Deionized water

Procedure:

-

The H₃this compound-RGD conjugate (5 nmol) is dissolved in deionized water (100 μL).

-

The ⁶⁸Ga³⁺ eluate (1 mL in 0.1 M HCl) is added to the conjugate solution.

-

The pH of the reaction mixture is adjusted to 6-7 by the addition of 1 M sodium acetate buffer (100 μL).

-

The reaction is allowed to proceed at ambient temperature for less than 5 minutes.

-

The radiolabeled product, [⁶⁸Ga(this compound-RGD)], is used without further purification.

Visualizations

Synthesis Workflow of H₃this compound

Caption: Synthetic workflow for H₃this compound.

Radiolabeling and Conjugation Workflow

Caption: Conjugation and radiolabeling workflow.

Targeted Action of [⁶⁸Ga(this compound-RGD)]

The [⁶⁸Ga(this compound-RGD)] radiotracer targets the αvβ₃ integrin, which is often overexpressed on the surface of tumor cells and angiogenic vasculature. The RGD peptide sequence is a well-known ligand for this integrin.

Caption: Targeting of αvβ₃ integrin by the radiotracer.

Conclusion

This compound is a highly effective bifunctional chelator for the development of ⁶⁸Ga-based radiopharmaceuticals. Its ability to be conjugated to biomolecules and subsequently radiolabeled under mild conditions makes it a versatile platform for creating targeted imaging agents. The successful application of [⁶⁸Ga(this compound-RGD)] for imaging αvβ₃ integrin-positive tumors highlights the potential of this technology in oncology and drug development. The straightforward and efficient labeling process is conducive to the development of user-friendly, kit-based preparations, which could facilitate the broader clinical adoption of ⁶⁸Ga PET imaging. Further research into conjugating this compound with other targeting vectors, such as antibodies and antibody fragments, will likely expand its utility in diagnosing and characterizing a wide range of diseases.

References

- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]

- 2. THP Derivatives - CD Bioparticles [cd-bioparticles.net]

- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Core of THP-NCS

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of THP-NCS, a bifunctional chelator of significant interest in the fields of radiopharmaceuticals and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the core structural components, experimental protocols for its synthesis and conjugation, and quantitative data to support its utility.

Core Chemical Structure

This compound is an acronym for a molecule that combines a Tris(hydroxypyridinone) (THP) core with an isothiocyanate (-N=C=S) functional group. The THP core is a hexadentate chelator, meaning it can form six bonds with a single metal ion. This property makes it particularly efficient for chelating trivalent metal ions like Gallium-68 (⁶⁸Ga). The isothiocyanate group is a reactive moiety that readily forms stable thiourea linkages with primary amines, such as those found on the side chains of lysine residues in peptides and proteins. This dual functionality allows for the stable chelation of a metal ion and covalent attachment to a biomolecule, making this compound a valuable tool for targeted radiopharmaceutical development.[1][2][3]

The full chemical name for the core structure can be complex, but it is fundamentally based on three hydroxypyridinone units linked to a central scaffold. The isothiocyanate group is typically attached to this scaffold via a linker.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below. The general strategy involves the synthesis of a protected THP precursor, followed by the introduction of the isothiocyanate functionality and subsequent deprotection.

Synthetic Pathway Overview

The synthesis of H₃this compound typically starts from a protected precursor. A dithiocarbamate intermediate is formed, which is then converted to the isothiocyanate. The final step involves the removal of protecting groups to yield the active chelator.[4]

Caption: A simplified workflow for the synthesis of H₃this compound.

Detailed Experimental Protocol for H₃this compound Synthesis

The following protocol is a summary of a published method for the synthesis of H₃this compound.[4]

-

Formation of the Dithiocarbamate Intermediate: The protected THP-amine precursor is reacted with triethylamine and carbon disulfide in ethanol. The addition of water precipitates the dithiocarbamate intermediate.

-

Formation of the Isothiocyanate: The precipitated intermediate is resuspended in a solution of carbon disulfide in ethanol. The addition of di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine results in the formation of the protected this compound.

-

Deprotection: The benzyl protecting groups are removed using a solution of chilled boron trichloride in dichloromethane. The reaction is stirred at ambient temperature for 1 hour.

-

Workup and Purification: The reaction is cooled in an ice bath, and trifluoroethanol is added dropwise. The solution is then evaporated to dryness. The residue is dissolved in a water/acetonitrile mixture, filtered, and purified by semipreparative HPLC.

Bioconjugation and Radiolabeling

A primary application of this compound is its conjugation to biomolecules for targeted delivery of radionuclides. The isothiocyanate group allows for efficient labeling of peptides and proteins.

Conjugation to Peptides

This compound can be conjugated to peptides containing primary amines, such as the lysine side chain of c(RGDfK) (RGD), a peptide that targets αvβ3 integrin.

Caption: Workflow for the conjugation of H₃this compound to a peptide.

Experimental Protocol for Peptide Conjugation

The following is a typical protocol for conjugating H₃this compound to a peptide.

-

Reaction Setup: H₃this compound and the peptide (e.g., RGD) are dissolved in dimethyl sulfoxide (DMSO) containing diisopropylethylamine (DIPEA).

-

Microwave Reaction: The reaction mixture is subjected to microwave irradiation at 120 °C and 300 W for 30 minutes.

-

Purification: The resulting conjugate is purified by HPLC.

Radiolabeling with Gallium-68

The this compound-peptide conjugate can be efficiently radiolabeled with Gallium-68.

Caption: Schematic of the radiolabeling process.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its conjugates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₅H₅₆N₁₀O₁₀S₂ | |

| Molecular Weight | 961.12 g/mol | |

| Appearance | White to off-white powder |

Table 2: Radiolabeling and Conjugate Characterization

| Parameter | [⁶⁸Ga(this compound-RGD)] | [⁶⁸Ga(THP-PhNCS-RGD)] | Reference |

| Radiochemical Yield (HPLC) | >99% | >99% | |

| Radiochemical Yield (iTLC) | 96-98% | 97-99% | |

| Specific Activity | 8-9 MBq/nmol | 8-9 MBq/nmol | |

| HPLC Retention Time (Method 3) | 7.83 min | 8.15 min | |

| IC₅₀ (αvβ₃ integrin binding) | 18.0 ± 1.2 nM | 15.0 ± 1.1 nM |

Biological Activity and Applications

Isothiocyanates, in general, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The primary application of this compound, however, is as a bifunctional chelator for the development of targeted radiopharmaceuticals for PET imaging. The conjugation of ⁶⁸Ga-labeled this compound to RGD peptides allows for the in vivo imaging of αvβ₃ integrin expression, which is often upregulated in tumors. Ex vivo biodistribution studies have shown that the uptake of [⁶⁸Ga(this compound-RGD)] in tumors is receptor-mediated. The resulting radiotracers have demonstrated metabolic stability in circulation.

Conclusion

This compound is a versatile and highly effective bifunctional chelator that facilitates the rapid and efficient radiolabeling of biomolecules under mild conditions. Its robust chemical structure, characterized by a stable tris(hydroxypyridinone) core and a reactive isothiocyanate group, makes it an invaluable tool for the development of targeted imaging and therapeutic agents in nuclear medicine and drug development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]

- 2. THP (Tris(hydroxypyridinone)) - www.chematech-mdt.com [chematech-mdt.com]

- 3. THP Derivatives - CD Bioparticles [cd-bioparticles.net]

- 4. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to THP-NCS Chelators for Radiolabeling in Nuclear Medicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties and applications of two important classes of bifunctional chelators commonly referred to as THP-NCS: the hydroxypyridinone-based chelator p-SCN-Bn-HOPO, primarily used for Zirconium-89, and the tris(hydroxypyridinone) (THP) based chelators developed for Gallium-68. This guide is intended for researchers, scientists, and drug development professionals working in the field of nuclear medicine and radiopharmaceuticals.

Introduction

The isothiocyanate (-NCS) functional group provides a versatile handle for the conjugation of chelators to biomolecules, such as antibodies and peptides, through the formation of a stable thiourea bond with primary amines (e.g., lysine residues). This has led to the development of "this compound" chelators for use in targeted radionuclide imaging, particularly Positron Emission Tomography (PET). This guide delineates the properties of two distinct platforms that share this nomenclature.

Part 1: p-SCN-Bn-HOPO for Zirconium-89 Immuno-PET

p-Isothiocyanatobenzyl-3,4,3-(LI-1,2-HOPO), abbreviated as p-SCN-Bn-HOPO, is an octadentate hydroxypyridinone-based chelator designed for the stable coordination of Zirconium-89 (⁸⁹Zr). Zirconium-89 is an ideal radionuclide for antibody-based PET imaging (immuno-PET) due to its half-life (78.4 hours), which is compatible with the slow pharmacokinetics of monoclonal antibodies.[1]

A significant challenge with the traditional ⁸⁹Zr chelator, desferrioxamine (DFO), is the in vivo release of the ⁸⁹Zr⁴⁺ cation, leading to undesirable accumulation in the bone.[2] p-SCN-Bn-HOPO was developed as a more robust alternative, demonstrating superior in vivo stability.[2][3]

Core Properties of p-SCN-Bn-HOPO

| Property | Value/Description |

| Chemical Name | p-Isothiocyanatobenzyl-3,4,3-(LI-1,2-HOPO) |

| Structure | A spermine backbone with four 1,2-hydroxypyridinone groups and a p-isothiocyanatobenzyl linker.[4] |

| Denticity | Octadentate (8 oxygen donors). |

| Primary Metal Ion | Zirconium-89 (⁸⁹Zr⁴⁺). |

| Key Advantage | Forms a highly stable complex with ⁸⁹Zr⁴⁺, significantly reducing in vivo release and bone uptake compared to DFO. |

Quantitative Data

The following tables summarize key quantitative data for p-SCN-Bn-HOPO compared to the standard chelator, p-SCN-Bn-DFO.

Table 1: In Vivo Performance of ⁸⁹Zr-labeled Trastuzumab Conjugates (336 hours post-injection)

| Parameter | ⁸⁹Zr-HOPO-Trastuzumab | ⁸⁹Zr-DFO-Trastuzumab |

| Bone Uptake (%ID/g) | 2.4 | 17.0 |

| Tumor-to-Bone Ratio | > 3 times higher than DFO | - |

Table 2: Radiolabeling and Stability Data

| Parameter | ⁸⁹Zr-HOPO-Trastuzumab | ⁸⁹Zr-DFO-Trastuzumab |

| Specific Activity | ~2 mCi/mg | ~2 mCi/mg |

| Serum Stability (7 days) | ~89.2% | ~94.7% |

Experimental Protocols

Synthesis of p-SCN-Bn-HOPO (Improved 4-Step Method)

An improved synthesis of p-SCN-Bn-HOPO has been developed with a 14.3% overall yield, which is a significant improvement over the original 9-step, 1.4% yield method. The process involves the mono-substitution of spermine, followed by reaction with a HOPO acid chloride, deprotection, and conversion to the isothiocyanate. The final purification is performed by preparative HPLC.

Conjugation to Antibodies

-

The p-SCN-Bn-HOPO ligand is designed to be conjugated to antibodies through the formation of a thiourea bond with the amine side chain of a lysine residue.

-

A typical conjugation involves reacting the antibody with a 5:1 molar ratio of p-SCN-Bn-HOPO in a suitable buffer.

-

The average number of chelators per antibody can be determined using methods like isotopic dilution assays. For trastuzumab, this has been shown to be approximately 2.8 ± 0.2.

Radiolabeling with ⁸⁹Zr

-

Radiolabeling of hydroxamate and hydroxypyridinone chelators is typically performed with [⁸⁹Zr]Zr-oxalate.

-

The pH is adjusted to between 6.8 and 7.2 using a buffer such as HEPES, and the reaction is carried out at room temperature.

-

Both the free chelator and the antibody-conjugated chelator can be quantitatively labeled within 1-3 hours.

-

The radiolabeled antibody conjugate is then purified, typically using size exclusion chromatography.

Part 2: Tris(hydroxypyridinone) (THP) NCS Chelators for Gallium-68

A distinct class of chelators, based on a tris(hydroxypyridinone) scaffold and functionalized with an isothiocyanate group (this compound), has been developed for the chelation of Gallium-68 (⁶⁸Ga). These chelators are noted for their ability to be radiolabeled with high efficiency under exceptionally mild conditions. This makes them highly suitable for the preparation of kit-based radiopharmaceuticals, simplifying the process and increasing accessibility for clinical PET imaging.

Core Properties of this compound Chelators

| Property | Value/Description |

| Chemical Name | Varies, e.g., H₃this compound, H₃THP-PhNCS. |

| Structure | A tripodal scaffold with three 1,6-dimethyl-3-hydroxypyridin-4-one groups and a pendant isothiocyanate linker. |

| Molecular Weight | e.g., 961.12 g/mol for this compound (C₁₃₃). |

| Primary Metal Ion | Gallium-68 (⁶⁸Ga³⁺). |

| Key Advantage | Allows for rapid (<5 minutes), quantitative (>95%) radiolabeling at room temperature and neutral pH, often without the need for post-synthesis purification. |

Quantitative Data

Table 3: Radiolabeling Performance of ⁶⁸Ga-THP-NCS Peptide Conjugates

| Parameter | Value |

| Radiochemical Yield | >95% |

| Specific Activity | 60–80 MBq/nmol |

| Labeling Time | < 5 minutes |

| Labeling Temperature | Ambient |

Table 4: In Vitro Binding Affinity of a Ga-THP-NCS-RGD Conjugate

| Compound | IC₅₀ (nM) for αvβ₃ integrin |

| [Ga(this compound-RGD)] | 8.3 ± 1.5 |

| [Ga(THP-PhNCS-RGD)] | 4.8 ± 0.6 |

| RGD (unconjugated) | 8.7 ± 1.6 |

Experimental Protocols

Synthesis of H₃this compound

The synthesis involves several steps, starting with the reaction of a precursor with triethylamine and carbon disulfide to form a dithiocarbamate intermediate. This is followed by further reactions to introduce the isothiocyanate group and subsequent deprotection of benzyl groups using boron trichloride to yield the final H₃this compound chelator.

Conjugation to Peptides (e.g., RGD)

-

The peptide (e.g., cyclic(RGDfK)) is dissolved in dimethyl sulfoxide (DMSO).

-

The this compound chelator is also dissolved in DMSO and added to the peptide solution along with a base such as diisopropylethylamine.

-

The reaction is typically heated under microwave conditions (e.g., 120 °C, 300 W, 30 min).

-

The resulting conjugate is purified using reverse-phase HPLC.

Radiolabeling with ⁶⁸Ga

-

The this compound-conjugated peptide is dissolved in a suitable buffer.

-

Acidic, generator-produced ⁶⁸Ga³⁺ eluate is added directly to the solution.

-

A buffer, such as ammonium acetate, is added to adjust the pH to near-neutral.

-

The reaction proceeds rapidly at room temperature, achieving high radiochemical yields without the need for heating or further purification.

Visualizations

Immuno-PET Workflow

The following diagram illustrates the general workflow for developing and utilizing a this compound based radiopharmaceutical for immuno-PET imaging.

Conjugation Reaction Logic

This diagram shows the logical relationship of the key reaction for attaching the chelator to a biomolecule.

Conclusion

The "this compound" designation encompasses at least two families of advanced chelators that are pivotal for the development of next-generation radiopharmaceuticals. The hydroxypyridinone-based p-SCN-Bn-HOPO offers a superior solution for stable ⁸⁹Zr-labeling of antibodies, mitigating issues of bone uptake seen with older chelators. Concurrently, the tris(hydroxypyridinone) based this compound chelators provide a platform for extremely rapid and efficient ⁶⁸Ga-labeling under mild, kit-friendly conditions. Both systems leverage the reliable isothiocyanate chemistry for conjugation to targeting biomolecules, enabling the creation of highly specific probes for PET imaging in oncology and other areas of molecular medicine. This guide provides the core technical details to aid researchers in the selection and application of these versatile chelating agents.

References

- 1. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Improved synthesis of the bifunctional chelator p-SCN-Bn-HOPO - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

tris(hydroxypyridinone) isothiocyanate characteristics

An In-depth Technical Guide to Tris(hydroxypyridinone) Isothiocyanate: Characteristics and Applications

This technical guide provides a comprehensive overview of tris(hydroxypyridinone) isothiocyanate, a bifunctional chelator with significant applications in radiopharmaceutical development and molecular imaging. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chelator's synthesis, physicochemical properties, and experimental applications.

Core Characteristics

Tris(hydroxypyridinone) isothiocyanate (THP-NCS) is a bifunctional chelator designed for the stable coordination of trivalent metal ions, coupled with a reactive group for covalent attachment to biomolecules. The core of the molecule consists of three hydroxypyridinone (HOPO) units, which collectively act as a hexadentate ligand. This structure provides a high affinity for hard metal ions like Gallium(III) (Ga³⁺).[1] The key feature of this class of molecules is the pendant isothiocyanate (-N=C=S) group, which allows for efficient, covalent conjugation to primary amine groups on biomolecules such as peptides, proteins, and antibodies.[2][3]

Two primary variants have been synthesized and are discussed in the literature:

-

H₃this compound : Features a short aliphatic linker to the isothiocyanate group.

-

H₃THP-PhNCS : Incorporates a phenyl group in the linker, creating a more rigid structure.[2]

These chelators are particularly noteworthy for their ability to complex the positron-emitting isotope Gallium-68 (⁶⁸Ga) with exceptional speed and efficiency under mild, ambient conditions, making them ideal for the preparation of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[4]

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the key quantitative data associated with tris(hydroxypyridinone) chelators and their conjugates.

Table 1: Physicochemical Properties of Tris(hydroxypyridinone) Chelators

| Property | Value | Compound | Notes |

| pM (Ga³⁺) | 27.5 | Tripodal 3,4-HP | pM = -log[M³⁺] at pH 7.4, [Ligand]=10 µM, [Metal]=1 µM. Indicates very high stability of the Gallium complex. |

| log β (GdL) | 26.59 | Tripodal 3,4-HP | Represents the overall stability constant of the Gadolinium complex, indicating strong binding. |

| log P | -2.40 ± 0.02 | [⁶⁸Ga(THPᴴ)] | Log P value indicates the hydrophilicity of the complex. THPᴴ is a related N-H analog of the core THP structure. |

| log P | -3.33 ± 0.02 | [⁶⁸Ga(THPᴹᵉ)] | The N-methylated core (THPᴹᵉ) is more hydrophilic than the N-H version. |

Table 2: Performance Characteristics of ⁶⁸Ga-Labeled this compound-RGD Conjugates

| Parameter | [⁶⁸Ga(this compound-RGD)] | [⁶⁸Ga(THP-PhNCS-RGD)] | Notes |

| Radiochemical Yield (RCY) | > 95% | > 95% | Achieved in less than 5 minutes at ambient temperature and neutral pH. |

| Specific Activity | 60–80 MBq/nmol | 60–80 MBq/nmol | High specific activity is crucial for in vivo imaging applications. |

| IC₅₀ (αᵥβ₃ Integrin Binding) | 8.3 ± 1.5 nM | 4.8 ± 0.6 nM | Competitive binding assay against ¹²⁵I-echistatin. The values indicate that the conjugates retain high affinity for the αᵥβ₃ integrin receptor, comparable to native RGD (8.7 ± 1.6 nM). |

| Tumor Uptake (1h post-injection) | 2.35 ± 0.06 %ID/g | 2.86 ± 0.43 %ID/g | Measured in U87MG tumor-bearing mice, demonstrating receptor-mediated uptake in vivo. |

| Mass Spectrometry (m/z) | 740.78 (observed) | Not specified | Corresponds to the dipositive ion [natGa(this compound-RGD)+2H]²⁺. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the chelators and their subsequent use in bioconjugation and radiolabeling.

Synthesis of H₃this compound and H₃THP-PhNCS Chelators

The synthesis of these bifunctional chelators is a multi-step process starting from a common amine-functionalized tris(hydroxypyridinone) precursor.

Protocol 3.1.1: Synthesis of H₃this compound

-

Dithiocarbamate Formation: React the amine-functionalized THP precursor with triethylamine and carbon disulfide in ethanol. The dithiocarbamate intermediate precipitates upon the addition of water.

-

Isothiocyanate Conversion: Resuspend the precipitated intermediate in a solution of carbon disulfide in ethanol.

-

Add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine to the suspension to facilitate the conversion to the isothiocyanate.

-

Deprotection: Remove the benzyl protecting groups from the hydroxypyridinone moieties using boron trichloride in dichloromethane.

-

Final Product Isolation: Quench the reaction with trifluoroethanol to yield the final product, H₃this compound.

-

Purify the final compound using reverse-phase high-performance liquid chromatography (HPLC).

Protocol 3.1.2: Synthesis of H₃THP-PhNCS

-

Coupling Reaction: Add an excess of p-phenylene diisothiocyanate and diisopropylethylamine to a solution of the amine-functionalized THP precursor in dimethylformamide.

-

Intermediate Isolation: Isolate the resulting intermediate using reverse-phase semi-preparative HPLC.

-

Deprotection: Remove the benzyl protecting groups using boron trichloride in dichloromethane.

-

Final Product Isolation: Quench the reaction by adding methanol to yield the final product, H₃THP-PhNCS.

-

Purify the final compound using semi-preparative HPLC.

Bioconjugation to Peptides

The isothiocyanate group reacts with primary amines (e.g., the ε-amine of a lysine residue) to form a stable thiourea linkage.

Protocol 3.2.1: Conjugation of H₃this compound to cyclic(RGDfK)

-

Reagent Preparation: Dissolve the cyclic(RGDfK) peptide and either H₃this compound or H₃THP-PhNCS in dimethyl sulfoxide (DMSO).

-

Reaction Setup: Add diisopropylethylamine to the solution to act as a base.

-

Microwave Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes under a power of 300 W. Note: The use of DMSO is critical as other solvents like DMF may cause precipitation of the chelator.

-

Purification: Purify the resulting conjugate (e.g., H₃this compound-RGD) using semi-preparative HPLC to achieve high purity (>98%).

-

Characterization: Confirm the identity and purity of the conjugate using analytical HPLC and mass spectrometry.

Radiolabeling with Gallium-68

A key advantage of the THP chelators is the ability to perform radiolabeling in a simple, one-step, kit-based manner.

Protocol 3.3.1: ⁶⁸Ga Labeling of this compound-Peptide Conjugate

-

Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffering: Add a sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to a range of 6-7.

-

Labeling Reaction: Add the buffered ⁶⁸Ga solution directly to a vial containing the this compound-peptide conjugate (typically at a concentration of ~1 µM).

-

Incubation: Let the reaction proceed at ambient room temperature for 5 minutes. No heating is required.

-

Quality Control: Confirm the radiochemical yield and purity using instant thin-layer chromatography (iTLC) or radio-HPLC. The labeling efficiency is typically greater than 95%, eliminating the need for post-labeling purification.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved with tris(hydroxypyridinone) isothiocyanate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]

THP-NCS mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of THP-NCS

Disclaimer: The following technical guide details the potential mechanism of action of this compound, a molecule primarily utilized as a bifunctional chelator for radiolabeling in imaging applications. To date, dedicated studies on the therapeutic mechanism of action of this compound are not extensively available in the public domain. The described mechanisms are therefore largely inferred from the well-documented biological activities of its functional isothiocyanate (-NCS) group.

Introduction to this compound

This compound is a derivative of Tris(hydroxypyridinone) (THP) containing a reactive isothiocyanate (-NCS) group. The THP component is a highly efficient chelator for various metal ions, notably Gallium-68, making this compound a valuable tool for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The isothiocyanate group allows for covalent conjugation to biomolecules, such as peptides and antibodies, enabling targeted delivery of the radiolabel.

While its primary application is in diagnostics, the presence of the isothiocyanate moiety suggests a potential for therapeutic activity, as isothiocyanates are a well-established class of chemopreventive and anticancer agents. This guide explores the putative mechanism of action of this compound, focusing on the known cellular and molecular effects of isothiocyanates.

Core Putative Mechanism of Action: The Role of the Isothiocyanate Group

The isothiocyanate group is the key pharmacophore likely responsible for any therapeutic effects of this compound. Isothiocyanates are known to exert their anticancer effects through a multitude of interconnected signaling pathways that regulate detoxification, inflammation, apoptosis, and the cell cycle.

Modulation of Cellular Detoxification Pathways

Isothiocyanates are potent inducers of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and other xenobiotics. This induction is primarily mediated by the Nrf2-Keap1-ARE signaling pathway.

Figure 1: Nrf2-Keap1-ARE signaling pathway activated by isothiocyanates.

Induction of Apoptosis

Isothiocyanates have been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Figure 2: Apoptosis induction pathways modulated by isothiocyanates.

Cell Cycle Arrest

Another important anticancer mechanism of isothiocyanates is the induction of cell cycle arrest, which halts the proliferation of cancer cells. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Figure 3: Isothiocyanate-induced cell cycle arrest.

Quantitative Data Summary

As direct quantitative data for the therapeutic effects of this compound is not available, the following table summarizes the key molecular players and effects associated with the anticancer activity of isothiocyanates in general.

| Cellular Process | Key Molecular Targets/Mediators | Observed Effect | Typical Concentration Range (for ITCs) |

| Detoxification | Nrf2, Keap1, ARE, GST, NQO1 | Increased expression of phase II enzymes | 1-15 µM |

| Apoptosis | Caspase-3, -8, -9, Bcl-2 family proteins, JNK, p38 MAPK | Induction of programmed cell death | 5-50 µM |

| Cell Cycle Arrest | p53, p21, Cyclins, CDKs | Arrest at G1/S or G2/M phase | 5-25 µM |

| Anti-inflammatory | NF-κB | Inhibition of pro-inflammatory signaling | 1-20 µM |

Experimental Protocols

The investigation of the mechanism of action of a compound like this compound would involve a series of in vitro experiments. Below are outlines of key experimental protocols.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., breast, prostate, colon cancer cell lines) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate to allow for the formation of formazan crystals by viable cells.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

Figure 4: Workflow for MTT-based cell viability assay.

Apoptosis Assays

-

Objective: To determine if this compound induces apoptosis.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for a specified time.

-

Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic or late apoptotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology:

-

Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold ethanol.

-

Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI), after treating with RNase to remove RNA.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To examine the effect of this compound on the expression and activation of key proteins in signaling pathways.

-

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, cleaved caspase-3, p21) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a promising bifunctional chelator for radiopharmaceutical development. While its primary role is in diagnostic imaging, the presence of the isothiocyanate functional group suggests a potential for therapeutic applications. The putative mechanism of action of this compound as an anticancer agent is likely driven by the known biological activities of isothiocyanates, which include the induction of cellular detoxification pathways, the triggering of apoptosis, and the induction of cell cycle arrest. Further in-depth studies are required to elucidate the specific cellular and molecular effects of the intact this compound molecule and to determine its therapeutic potential.

The Bifunctional Chelator THP-NCS: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxypyridinone)-isothiocyanate (THP-NCS) is a bifunctional chelator that has garnered significant attention in biomedical research, particularly in the field of nuclear medicine. Its robust ability to form stable complexes with trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), combined with a reactive isothiocyanate group, makes it an invaluable tool for the development of targeted radiopharmaceuticals. The isothiocyanate functional group allows for the covalent conjugation of this compound to biomolecules such as peptides and antibodies, enabling the targeted delivery of radioisotopes to specific sites within the body. This technical guide provides an in-depth overview of the core applications of this compound in research, with a focus on its use in cancer imaging. It details the underlying principles, experimental protocols, and key data to facilitate its adoption and exploration in further studies.

Core Principles: Chelation and Bioconjugation

The utility of this compound is rooted in two fundamental chemical processes: the chelation of radiometals and the conjugation to targeting biomolecules. The tris(hydroxypyridinone) component of the molecule acts as a hexadentate ligand, forming a highly stable octahedral complex with trivalent metal ions like ⁶⁸Ga. This high stability is crucial to prevent the release of the radioisotope in vivo, which could lead to off-target radiation exposure and poor imaging quality.

The isothiocyanate (-NCS) group is a reactive moiety that readily forms a stable thiourea bond with primary amines (-NH₂) present on biomolecules, such as the lysine residues of peptides and antibodies. This reaction provides a straightforward and efficient method for attaching the chelator to a targeting vector.

Applications in Cancer Research: ⁶⁸Ga-Based PET Imaging

The predominant application of this compound in research is the development of ⁶⁸Ga-labeled radiotracers for Positron Emission Tomography (PET) imaging of tumors. By conjugating this compound to molecules that selectively bind to tumor-associated biomarkers, researchers can create probes that visualize and quantify the expression of these targets in vivo.

A prime example is the conjugation of this compound to RGD (Arginine-Glycine-Aspartic acid) peptides. These peptides target αvβ₃ integrins, which are overexpressed on neo-angiogenic endothelial cells and some tumor cells, playing a crucial role in tumor growth and metastasis. The resulting ⁶⁸Ga-THP-NCS-RGD tracer allows for the non-invasive imaging of angiogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving ⁶⁸Ga-THP-NCS conjugates.

Table 1: Radiochemical Data of ⁶⁸Ga-THP-NCS-RGD

| Parameter | Value | Reference |

| Radiochemical Yield (ITLC) | 96-98% | [1] |

| Radiochemical Yield (HPLC) | >99% | [1] |

| Specific Activity | 60-80 MBq/nmol | [1] |

Table 2: Biodistribution of ⁶⁸Ga-THP-NCS-RGD in U87MG Tumor-Bearing Mice (%ID/g)

| Organ | 1 hour post-injection | 2 hours post-injection | Reference |

| Blood | 0.57 ± 0.03 | - | [2] |

| Heart | 0.45 ± 0.03 | 0.30 ± 0.04 | [3] |

| Lungs | 0.81 ± 0.09 | 0.54 ± 0.07 | |

| Liver | 1.48 ± 0.10 | 1.10 ± 0.13 | |

| Spleen | 0.83 ± 0.10 | 0.60 ± 0.09 | |

| Kidneys | 2.28 ± 0.15 | 1.65 ± 0.20 | |

| Muscle | 0.39 ± 0.04 | 0.28 ± 0.03 | |

| Bone | 0.33 ± 0.03 | 0.25 ± 0.02 | |

| Tumor | 2.35 ± 0.06 | 1.90 ± 0.21 |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Synthesis of H₃this compound

The synthesis of the parent chelator, H₃this compound, is a multi-step process. A detailed protocol can be found in the work by Berry et al.. The general workflow involves the reaction of a protected tris(hydroxypyridinone) precursor with triethylamine and carbon disulfide, followed by further reactions to introduce the isothiocyanate group and subsequent deprotection of the hydroxyl groups.

Conjugation of this compound to RGD Peptide

Materials:

-

Cyclic(RGDfK) peptide

-

H₃this compound

-

Dimethyl sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Microwave reactor

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Dissolve the cyclic(RGDfK) peptide in DMSO (100–300 μL).

-

Dissolve H₃this compound in DMSO (100–300 μL).

-

Combine the two solutions and add 5–10 μL of DIPEA.

-

Heat the reaction mixture in a microwave reactor at 120 °C and 300 W for 30 minutes.

-

Purify the resulting H₃this compound-RGD conjugate using an RP-HPLC system.

-

Combine and lyophilize the fractions containing the pure product.

Radiolabeling of this compound-RGD with ⁶⁸Ga

Materials:

-

H₃this compound-RGD conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Ethanol/water (50%/50%, v/v)

-

1 M Ammonium acetate solution

-

Instant Thin Layer Chromatography (ITLC) system

-

Radio-HPLC system

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl.

-

Collect the second 1 mL fraction of the eluate, which contains the highest concentration of ⁶⁸Ga.

-

Add the ⁶⁸Ga eluate (containing 90–100 MBq of ⁶⁸Ga) directly to a solution of H₃this compound-RGD (22.5 µg) dissolved in 50-100 µL of ethanol/water (50%/50%).

-

Immediately add 300 µL of 1 M ammonium acetate solution to the reaction mixture.

-

The reaction proceeds at ambient temperature and is typically complete within minutes.

-

Assess the radiochemical yield and purity using ITLC and radio-HPLC.

Quality Control of ⁶⁸Ga-THP-NCS-RGD

Table 3: Quality Control Parameters and Methods

| Parameter | Method | Acceptance Criteria |

| Radionuclidic Purity | Gamma-ray spectrometry | Presence of 511 keV and 1077 keV photopeaks of ⁶⁸Ga; absence of other gamma-emitting impurities. |

| Radiochemical Purity | Radio-TLC (ITLC) | >95% of activity at the origin (Rf < 0.1 for the labeled conjugate). |

| Radio-HPLC | >95% of activity in the main peak corresponding to the labeled conjugate. | |

| pH | pH paper or pH meter | Within a physiologically acceptable range (typically 4.5 - 8.5). |

| Sterility | Membrane filtration and incubation | No microbial growth. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. |

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

Caption: Synthesis of H₃this compound and its conjugation to a biomolecule.

Caption: Experimental workflow for ⁶⁸Ga radiolabeling of a this compound conjugate.

Caption: Logical relationship from this compound to its application in PET imaging.

Future Directions and Alternative Applications

While the primary focus of this compound research has been on ⁶⁸Ga-based imaging, the versatility of the tris(hydroxypyridinone) chelator opens avenues for other applications. THP derivatives have shown promise in chelation therapy for metal overload diseases. The potential of this compound to chelate other medically relevant radionuclides, such as Lutetium-177 for targeted radionuclide therapy, is an area that warrants further investigation. The development of theranostic pairs, where a ⁶⁸Ga-THP-NCS conjugate is used for initial imaging and patient selection, followed by therapy with a therapeutic radioisotope chelated by the same this compound conjugate, represents an exciting future direction for personalized medicine.

Conclusion

This compound has established itself as a valuable and versatile tool in radiopharmaceutical research. Its efficient chelation of ⁶⁸Ga and straightforward conjugation chemistry have enabled the development of promising targeted imaging agents, particularly in the context of cancer. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in harnessing the potential of this compound for their own investigations, ultimately contributing to the advancement of molecular imaging and targeted therapies.

References

- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THP Derivatives - CD Bioparticles [cd-bioparticles.net]

- 3. QC solutions for Gallium-68 PET radiotracers – LabLogic [lablogic.com]

A Technical Guide to THP-NCS for Gallium-68 Chelation

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator Tris(hydroxypyridinone)-Isothiocyanate (THP-NCS) for the efficient chelation of Gallium-68 (⁶⁸Ga). It details the core principles, experimental protocols, and performance data, serving as a resource for the development of ⁶⁸Ga-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Introduction: The Need for Advanced ⁶⁸Ga Chelators

Gallium-68 is a generator-produced positron-emitting radionuclide that has become central to clinical PET imaging, primarily due to its convenient availability and favorable decay characteristics. The development of ⁶⁸Ga radiopharmaceuticals involves conjugating a targeting biomolecule (e.g., a peptide or antibody) to a chelator that can stably coordinate the ⁶⁸Ga³⁺ ion.

Traditional chelators like DOTA often require heating and acidic conditions for efficient labeling, which can be detrimental to sensitive biomolecules and complicates the formulation of ready-to-use kits. The tris(hydroxypyridinone) (THP) class of chelators has emerged to overcome these limitations. THP-based chelators demonstrate remarkable efficiency, enabling the rapid and quantitative complexation of ⁶⁸Ga³⁺ at ambient temperatures and near-neutral pH.[1][2]

This compound is a bifunctional derivative featuring a pendant isothiocyanate (-NCS) group.[3] This functional group allows for straightforward covalent conjugation to primary amines on biomolecules, creating a stable platform for the development of targeted ⁶⁸Ga-labeled imaging agents.[3][4]

Core Principles

The THP core consists of three 1,6-dimethyl-3-hydroxypyridin-4-one arms. These groups act as bidentate ligands, collectively forming a hexadentate coordination sphere that exhibits high affinity for oxophilic trivalent metal ions like ⁶⁸Ga³⁺. This arrangement leads to the formation of a highly stable complex under mild physiological conditions.

Caption: Gallium-68 chelation by the hexadentate THP core.

The isothiocyanate group (-NCS) of this compound is specifically reactive toward primary amine groups (-NH₂), which are commonly found on the side chains of lysine residues in peptides and antibodies. The reaction proceeds under mild, aqueous conditions to form a stable thiourea linkage, covalently attaching the THP chelator to the targeting molecule.

References

- 1. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 [mdpi.com]

- 2. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - www.chematech-mdt.com [chematech-mdt.com]

An In-Depth Technical Guide to Bifunctional Chelators for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) has revolutionized medical imaging, offering unparalleled insights into physiological and pathological processes at the molecular level. The development of targeted PET radiopharmaceuticals, which consist of a radionuclide, a targeting biomolecule (such as a peptide or antibody), and a bifunctional chelator (BFC), has been a key driver of this advancement. The BFC plays a critical role, securely binding the radiometal while providing a reactive functional group for covalent attachment to the targeting moiety.[1][2][3] The choice of BFC is paramount, as it significantly influences the radiolabeling efficiency, in vivo stability, and overall pharmacokinetic profile of the imaging agent.[2][4] This guide provides a comprehensive technical overview of the core principles of bifunctional chelators in PET imaging, with a focus on commonly used chelators for key PET radionuclides, experimental protocols, and the logical workflows involved in radiopharmaceutical development.

Core Concepts in Bifunctional Chelator Chemistry

Bifunctional chelators are broadly categorized into two main classes: macrocyclic and acyclic chelators. The selection of an appropriate chelator is dictated by the coordination chemistry of the chosen radiometal.

-

Macrocyclic Chelators: These are cyclic molecules containing donor atoms (typically nitrogen and oxygen) that form a pre-organized cavity for the metal ion. This pre-organization generally leads to complexes with high thermodynamic stability and kinetic inertness, which is crucial for preventing the release of the radionuclide in vivo. However, the rigid structure of macrocyclic chelators can sometimes result in slower radiolabeling kinetics, often requiring heating. Common examples include DOTA and NOTA.

-

Acyclic Chelators: These are linear molecules with donor atoms that wrap around the metal ion. Acyclic chelators typically exhibit faster radiolabeling kinetics at milder conditions (e.g., room temperature) compared to their macrocyclic counterparts. While they can form stable complexes, they may be more susceptible to demetallation in vivo. Desferrioxamine (DFO) is a well-known example of an acyclic chelator.

The ideal bifunctional chelator should possess the following characteristics:

-

Rapid and efficient radiolabeling under mild conditions to preserve the integrity of sensitive biomolecules.

-

High thermodynamic stability and kinetic inertness of the resulting radiometal complex to minimize off-target radiation.

-

A versatile functional group for straightforward conjugation to a variety of targeting molecules.

-

Minimal impact on the pharmacokinetic properties of the targeting biomolecule.

Key PET Radionuclides and Their Chelators

The choice of radionuclide is primarily determined by its half-life, which should be compatible with the biological half-life of the targeting molecule.

Gallium-68 (⁶⁸Ga)

With a short half-life of 68 minutes, ⁶⁸Ga is ideal for imaging small molecules and peptides that exhibit rapid pharmacokinetics. It is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator.

Commonly Used Chelators for ⁶⁸Ga:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): While DOTA forms a stable complex with ⁶⁸Ga, radiolabeling often requires heating.

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA and its derivatives are considered the "gold standard" for ⁶⁸Ga, offering rapid and efficient labeling at room temperature and forming highly stable complexes.

-

HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid): An acyclic chelator that also allows for rapid room temperature labeling of ⁶⁸Ga.

Copper-64 (⁶⁴Cu)

The 12.7-hour half-life of ⁶⁴Cu makes it suitable for imaging larger molecules like antibodies and nanoparticles, which have longer biological half-lives.

Commonly Used Chelators for ⁶⁴Cu:

-

DOTA: Forms stable complexes with ⁶⁴Cu, but labeling can be slow and may require elevated temperatures.

-

NOTA: Generally provides faster and more efficient labeling of ⁶⁴Cu at room temperature compared to DOTA.

-

Sarcophagine (Sar): These macrobicyclic chelators exhibit very rapid and efficient ⁶⁴Cu labeling at room temperature and form exceptionally stable complexes.

Zirconium-89 (⁸⁹Zr)

With a long half-life of 78.4 hours, ⁸⁹Zr is the radionuclide of choice for immuno-PET studies involving intact monoclonal antibodies, which can take several days to accumulate at the target site.

Commonly Used Chelators for ⁸⁹Zr:

-

Desferrioxamine (DFO): The most widely used chelator for ⁸⁹Zr. It is an acyclic chelator that provides efficient labeling at room temperature. However, concerns exist regarding the in vivo stability of the [⁸⁹Zr]Zr-DFO complex, with some studies showing release of ⁸⁹Zr and subsequent uptake in bone.

-

DFO:* An octadentate derivative of DFO designed to improve the in vivo stability of the ⁸⁹Zr complex.

Lutetium-177 (¹⁷⁷Lu) for Theranostics

While primarily a therapeutic radionuclide, ¹⁷⁷Lu also emits gamma photons that allow for SPECT imaging, making it a valuable "theranostic" agent. Bifunctional chelators play a crucial role in the development of ¹⁷⁷Lu-based radiopharmaceuticals.

Commonly Used Chelators for ¹⁷⁷Lu:

-

DOTA: The most commonly used chelator for ¹⁷⁷Lu, forming highly stable complexes.

-

NOTA: Also used for ¹⁷⁷Lu, offering favorable chelation properties.

Quantitative Data on Bifunctional Chelators

The following tables summarize key quantitative data for various bifunctional chelators with different PET radionuclides.

Table 1: Radiolabeling Performance of Bifunctional Chelators

| Radionuclide | Chelator | Targeting Molecule | Radiolabeling Conditions | Radiolabeling Efficiency (%) | Reference |

| ⁶⁸Ga | DOTA | Peptides | pH 3.8-4.5, Heat | ≥95 | |

| NOTA | Peptides/Proteins | pH 3.5-4.0, Room Temp, 7 min | ≥95 | ||

| HBED | Peptides | pH 6.5, 25°C | Near quantitative | ||

| ⁶⁴Cu | DOTA | Trastuzumab | pH 5.64, 4°C, 20 h | >95 | |

| NOTA | Peptides | pH 7.2, Room Temp, 20 min | >99 | ||

| NOTA | Antibody | pH 5.5, Room Temp, 10-20 min | High | ||

| 3p-C-NE3TA | - | pH 5.5, Room Temp, 1 h | ~100 | ||

| ⁸⁹Zr | DFO | Antibody | pH 6.8-7.5, Room Temp, 60 min | High | |

| DFO* | Panitumumab | Room Temp | High | ||

| DOTA | Panitumumab | 90°C | High | ||

| ¹⁷⁷Lu | DOTA | PSMA-617 | - | High | |

| Dar (novel chelator) | PSMA-617 | Mild conditions | High |

Table 2: In Vitro and In Vivo Stability of Radiolabeled Chelates

| Radionuclide | Chelator | Targeting Molecule | In Vitro Stability (Human Serum) | In Vivo Stability Notes | Reference |

| ⁶⁴Cu | 3p-C-NOTA | - | >95% intact after 2 days | Excellent in vivo complex stability | |

| 3p-C-NE3TA | - | >95% intact after 2 days | Excellent in vivo complex stability | ||

| C-DOTA | - | Stable | Less stable than NOTA derivatives | ||

| ⁸⁹Zr | DFO | Trastuzumab | - | Dissociation and bone uptake observed | |

| FSC | RGD conjugates | Excellent stability up to 7 days | High in vivo stability, no bone uptake | ||

| DFO* | Panitumumab | Stable up to 7 days at 37°C | - | ||

| DOTA | Panitumumab | Stable up to 7 days at 37°C | - | ||

| ¹⁷⁷Lu | DOTA | PSMA-617 | - | - | |

| Dar | PSMA-617 | - | Higher tumor uptake than DOTA analog |

Experimental Protocols

Detailed methodologies are crucial for the successful development and application of PET radiopharmaceuticals. Below are generalized protocols for key experimental procedures.

Protocol 1: Conjugation of a Bifunctional Chelator (DOTA-NHS ester) to an Antibody

-

Antibody Preparation:

-

The antibody must be in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Conjugation Reaction:

-

Prepare a stock solution of DOTA-NHS ester in an anhydrous organic solvent like DMSO or DMF.

-

Add the calculated volume of the DOTA-NHS ester stock solution to the antibody solution while gently mixing. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).

-

-

Quenching the Reaction:

-

Add a quenching agent, such as Tris buffer, to a final concentration of 100 mM to hydrolyze any remaining reactive NHS esters.

-

Incubate for a short period (e.g., 15 minutes) on ice.

-

-

Purification:

-

Remove unconjugated chelator and other small molecules using a size-exclusion chromatography column (e.g., PD-10).

-

Collect the fractions containing the purified antibody-chelator conjugate.

-

-

Characterization:

-

Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the antibody and a metal-complexed chelator.

-

Protocol 2: Radiolabeling with ⁶⁸Ga using a NOTA-conjugated Peptide

-

Preparation:

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.0 using a sodium acetate solution.

-

-

Radiolabeling:

-

Add a solution of the NOTA-conjugated peptide in a suitable buffer (e.g., HEPES) to the pH-adjusted ⁶⁸Ga solution.

-

Incubate at room temperature for approximately 7 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be ≥95%.

-

If necessary, adjust the pH of the final product to a physiologically acceptable range (5.0-7.5).

-

Protocol 3: Radiolabeling with ⁸⁹Zr using a DFO-conjugated Antibody

-

Preparation:

-

Obtain [⁸⁹Zr]Zr-oxalate in 1 M oxalic acid.

-

Adjust the pH of the ⁸⁹Zr solution to 6.8-7.5 using Na₂CO₃.

-

-

Radiolabeling:

-

Add the pH-adjusted ⁸⁹Zr solution to the DFO-conjugated antibody solution.

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.

-

-

Purification:

-

Purify the ⁸⁹Zr-labeled antibody using a size-exclusion chromatography column (e.g., PD-10).

-

-

Quality Control:

-

Measure the radiolabeling yield and radiochemical purity using radio-TLC.

-

Calculate the final specific activity.

-

Protocol 4: In Vitro Serum Stability Assay

-

Incubation:

-

Incubate the purified radiolabeled compound in human serum at 37°C.

-

-

Time Points:

-

At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

-

-

Analysis:

-

Analyze the aliquots using a suitable method, such as radio-TLC, radio-HPLC, or size-exclusion chromatography, to determine the percentage of intact radiolabeled compound versus dissociated radionuclide.

-

Visualizing Key Workflows and Pathways

Understanding the logical flow of processes in radiopharmaceutical development and their mechanism of action is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

Workflow for PET Radiopharmaceutical Development

Caption: A generalized workflow for the development of PET radiopharmaceuticals.

Immuno-PET Experimental Workflow

Caption: A typical experimental workflow for immuno-PET studies.

PSMA-Targeted PET Imaging Signaling Pathway

Caption: Mechanism of action for PSMA-targeted PET imaging.

Somatostatin Receptor (SSTR) PET Imaging Pathway

Caption: Pathway for somatostatin receptor-targeted PET imaging.

Conclusion

Bifunctional chelators are indispensable components in the design and development of targeted PET radiopharmaceuticals. The continuous evolution of chelator chemistry has enabled the creation of imaging agents with improved radiolabeling characteristics and in vivo performance. A thorough understanding of the interplay between the radionuclide, the chelator, and the targeting biomolecule is essential for the rational design of novel PET tracers. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals working in this exciting and rapidly advancing field. As our understanding of disease biology deepens, so too will the sophistication of bifunctional chelators, paving the way for the next generation of highly specific and effective PET imaging agents for personalized medicine.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hopkinsmedicine.org [hopkinsmedicine.org]

- 4. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to THP-NCS: A Bifunctional Chelator for Radiolabeling

For Immediate Release

A comprehensive overview of the physicochemical properties, experimental protocols, and reaction pathways of Tris(hydroxypyridinone)-NCS (THP-NCS), a key bifunctional chelator for advancements in radiopharmaceuticals and molecular imaging.

This technical guide is intended for researchers, scientists, and drug development professionals working in the fields of radiochemistry, medical imaging, and oncology. It provides a detailed examination of this compound, a chelating agent designed for the stable coordination of Gallium-68 (⁶⁸Ga) and conjugation to biomolecules.

Core Properties of this compound

This compound, formally known as a Tris(hydroxypyridinone) derivative featuring an isothiocyanate functional group, is a bifunctional chelator with significant applications in the development of radiopharmaceuticals for Positron Emission Tomography (PET). Its design allows for the efficient and stable chelation of the positron-emitting radionuclide ⁶⁸Ga, while the isothiocyanate group enables covalent attachment to primary amines on targeting biomolecules such as peptides and antibodies.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₄₅H₅₆N₁₀O₁₀S₂ | [1] |

| Molecular Weight | 961.12 g/mol | [1] |

| Appearance | White to off-white powder | |

| Gallium Affinity (pGa) | 30.0 - 31.8 | [2] |

Note: pGa is defined as -log[Ga³⁺] at pH 7.4 with a total ligand concentration of 10 µM and a total gallium concentration of 1 µM, indicating very high affinity.

Key Applications

This compound is primarily utilized for the following:

-

Radiolabeling: Efficiently chelates ⁶⁸Ga for PET imaging applications.

-

Bioconjugation: The isothiocyanate group reacts specifically with primary amines on biomolecules to form stable thiourea linkages.[1]

-

Targeted Imaging: When conjugated to a targeting vector (e.g., a peptide that binds to a specific cancer receptor), the resulting ⁶⁸Ga-labeled bioconjugate can be used to visualize and quantify the expression of that target in vivo.

Reaction Pathways and Mechanisms

Understanding the reaction mechanisms of this compound is crucial for its effective application. The following diagrams, generated using the DOT language, illustrate the key processes of bioconjugation and radiolabeling.

Bioconjugation of this compound to a Biomolecule

The isothiocyanate group (-N=C=S) of this compound is an electrophile that readily reacts with nucleophilic primary amine groups (-NH₂) present on biomolecules, such as the side chain of a lysine residue in a peptide. This reaction forms a stable thiourea bond.

Radiolabeling with Gallium-68

The three hydroxypyridinone units of the THP moiety form a hexadentate coordination sphere that tightly binds the Gallium-68 cation (⁶⁸Ga³⁺). This chelation is rapid and stable under physiological conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from a protected Tris(hydroxypyridinone) precursor. A generalized workflow is presented below.

Detailed Protocol:

-

Dithiocarbamate Formation: The protected THP precursor is reacted with triethylamine and carbon disulfide in ethanol. The addition of water precipitates the dithiocarbamate intermediate.

-

Intermediate Reaction: The precipitated intermediate is resuspended in a solution of carbon disulfide/ethanol. Di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine are added to form the next intermediate.

-

Deprotection: The benzyl protecting groups are removed using boron trichloride in dichloromethane. The reaction is then quenched with trifluoroethanol.

-

Purification: The crude product is evaporated to dryness, redissolved, and purified using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

Bioconjugation to a Peptide (e.g., RGD)

This protocol describes the conjugation of this compound to a peptide containing a primary amine, such as the lysine side chain in c(RGDfK).

Materials:

-

This compound

-

Peptide (e.g., c(RGDfK))

-

Dimethyl sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Microwave reactor

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the peptide in DMSO (100–300 µL).

-

Add the peptide solution to a solution of this compound in DMSO (100–300 µL).

-

Add DIPEA (5–10 µL) to the reaction mixture.

-

Heat the reaction solution in a microwave reactor at 120 °C for 30 minutes (300 W).

-

Purify the resulting conjugate using reverse-phase HPLC.

-

Combine and lyophilize the fractions containing the pure product.

Radiolabeling of this compound-Peptide Conjugate with ⁶⁸Ga

This protocol outlines a rapid, kit-based approach to radiolabeling the this compound-peptide conjugate.

Materials:

-

Lyophilized this compound-peptide conjugate (e.g., 20-25 µg)

-

⁶⁸Ge/⁶⁸Ga generator

-

Ammonium acetate solution (e.g., 2 M)

-

0.9% Saline

-

Water/ethanol (50%/50%)

Procedure:

-

Elute ⁶⁸Ga³⁺ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

Dissolve the lyophilized this compound-peptide conjugate in 20–40 µL of water/ethanol (50%/50%).

-

Add the dissolved conjugate to the solution containing the ⁶⁸Ga eluate.

-

Immediately add ammonium acetate solution (e.g., 400 µL of 2 M) to adjust the pH.

-

Add 0.9% saline to bring the solution to the final desired volume.

-

The reaction proceeds at ambient temperature and is typically complete within 5 minutes, achieving high radiochemical yields (>95%). No post-synthetic purification is generally required.

Quantitative Performance Data

The performance of this compound in radiolabeling applications is a critical consideration for its use in clinical and preclinical research.

| Parameter | Typical Value | Conditions |

| Radiochemical Yield | >95% | Ambient temperature, <5 minutes |

| Specific Activity | 60–80 MBq/nmol | Using 750–1000 MBq of ⁶⁸Ga |

| In Vitro Stability | Stable in human serum | |

| Tumor Uptake (Example) | 2.35 ± 0.06 %ID/g | [⁶⁸Ga(this compound-RGD)] in U87MG tumors at 1h post-injection |

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The combination of high affinity for ⁶⁸Ga, rapid and mild radiolabeling conditions, and a versatile conjugation chemistry makes this compound a valuable tool in the advancement of targeted radiopharmaceuticals.

References

- 1. Frontiers | Equilibrium Thermodynamics, Formation, and Dissociation Kinetics of Trivalent Iron and Gallium Complexes of Triazacyclononane-Triphosphinate (TRAP) Chelators: Unraveling the Foundations of Highly Selective Ga-68 Labeling [frontiersin.org]

- 2. Tuning the properties of tris(hydroxypyridinone) ligands: efficient 68 Ga chelators for PET imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT04454F [pubs.rsc.org]

Solubility Profile of Tetrahydropyranyl-Isothiocyanate (THP-NCS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrahydropyranyl-Isothiocyanate (THP-NCS), a bifunctional chelator with significant applications in radiopharmaceutical development and bioconjugation. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document combines qualitative information from existing studies with established methodologies for solubility determination to offer a practical resource for laboratory work.

Expected Solubility Profile of this compound

This compound is a complex organic molecule incorporating both a tetrahydropyranyl functional group and an isothiocyanate group. The isothiocyanate group (-N=C=S) is known for its reactivity towards primary amines, making this compound a valuable tool for labeling biomolecules. The overall solubility of this compound is influenced by the interplay of its constituent parts.

Based on the general solubility characteristics of isothiocyanates and related compounds, this compound is anticipated to exhibit good solubility in polar aprotic solvents. Isothiocyanates, as a class, are generally soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons.

A study involving a related tris(hydroxypyridinone) chelator, H3this compound, highlighted the importance of solvent selection in reactions. In this research, dimethyl sulfoxide (DMSO) was successfully used as a solvent for the conjugation of H3this compound with a cyclic peptide.[1][2] Conversely, the use of dimethylformamide (DMF) resulted in the precipitation of the bifunctional chelator upon the addition of a base, indicating poor solubility under those conditions.[1][2]

Quantitative Solubility Data

| Solvent | IUPAC Name | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Oxydimethanesulfane | Soluble | Successfully used as a reaction solvent for H3this compound conjugation.[1] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Poorly Soluble / Prone to Precipitation | Caused precipitation of H3this compound in the presence of a base. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in various solvents. This method is adapted from standard procedures for similar organic compounds and is suitable for generating reliable quantitative data.

Principle

The equilibrium or saturation shake-flask method is a widely accepted technique for determining the solubility of a compound. An excess amount of the solute (this compound) is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

Selected solvents of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, DMF)

-

Vials with screw caps

-

Thermostatically controlled shaking incubator or orbital shaker

-